3-(4-chlorophenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
BenchChem offers high-quality 3-(4-chlorophenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-methyl-9-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO3/c1-3-10-23-11-17-18(25-12-23)9-8-16-20(24)19(13(2)26-21(16)17)14-4-6-15(22)7-5-14/h4-9H,3,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMVITDWAGFOJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)Cl)C)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-chlorophenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex heterocyclic compound that exhibits significant potential for biological activity due to its unique structural framework. This article reviews the compound's pharmacological properties, including its interactions with various biological targets, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a chromeno-oxazine framework characterized by the following structural components:
- Chlorophenyl group : Enhances lipophilicity and may influence binding affinity to biological targets.
- Dihydrochromeno structure : Contributes to the compound's stability and reactivity.
- Propyl substituent : May affect the pharmacokinetics of the compound.
Anticancer Properties
Recent studies have highlighted the potential of 3-(4-chlorophenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one in cancer therapy. For instance, compounds with similar oxazine structures have shown cytotoxic effects against melanoma cells. A comparative analysis revealed that derivatives with chlorophenyl groups exhibited selective cytotoxicity and induced cell cycle arrest in cancer cells while sparing normal cells .
| Compound | IC50 (µM) | Effect |
|---|---|---|
| B9 (similar derivative) | 4.9 | Selective cytotoxicity on melanoma cells |
| Control (standard chemotherapy) | 21.25 | Non-selective |
Enzyme Inhibition
The compound has been investigated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. The presence of the chlorophenyl substituent may enhance its binding affinity to these enzymes:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| AChE | Competitive | 2.14 |
| Urease | Non-competitive | 1.13 |
These results suggest that this compound could serve as a lead in developing new enzyme inhibitors for therapeutic applications in neurodegenerative diseases and gastrointestinal disorders.
Antimicrobial Activity
The antimicrobial properties of related compounds have also been documented. For example, derivatives similar to 3-(4-chlorophenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one displayed moderate to strong activity against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Strong |
| Bacillus subtilis | Moderate |
| Other strains tested | Weak |
This antimicrobial activity could be attributed to the ability of the compound to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
The mechanism of action for 3-(4-chlorophenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one likely involves multiple pathways:
- Enzyme Binding : The chlorophenyl group enhances binding to target enzymes like AChE and urease.
- Cell Cycle Modulation : Induction of cell cycle arrest suggests interference with cellular proliferation pathways.
- Membrane Disruption : Antimicrobial properties may arise from structural interactions with bacterial membranes.
Case Study 1: Melanoma Treatment
A study evaluated the effects of a structurally similar derivative on human melanoma cells (VMM917). The results indicated a significant reduction in cell viability and melanin production, suggesting a dual role in both cytotoxicity and pigmentation modulation .
Case Study 2: Enzyme Inhibition Profile
In another investigation focusing on enzyme inhibition, derivatives were tested for their ability to inhibit AChE and urease. The findings demonstrated that compounds with similar oxazine structures exhibited strong inhibitory effects, indicating their potential as therapeutic agents against conditions like Alzheimer's disease and urinary tract infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
